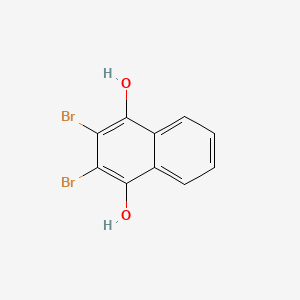
2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a dioxasilinane ring, which includes silicon, oxygen, and carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane typically involves the reaction of tert-butyl alcohol with a silicon-containing precursor under controlled conditions. One common method is the reaction of tert-butyl alcohol with dichloromethylsilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxasilinane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactors has been reported to enhance the synthesis of similar compounds by providing better control over reaction conditions and reducing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of silicon-based biomaterials and as a tool for studying silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of medical devices.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which 2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane exerts its effects involves the interaction of its silicon center with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in a range of chemical reactions. The pathways involved in these reactions often include the formation and cleavage of Si-O and Si-C bonds, which are central to the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-tert-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- Di-tert-butyl peroxide
- 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
Uniqueness
2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane is unique due to its dioxasilinane ring structure, which imparts distinct chemical and physical properties. Unlike other similar compounds, it offers a combination of stability and reactivity that makes it suitable for a wide range of applications in scientific research and industry .
Propriétés
Numéro CAS |
142057-94-1 |
|---|---|
Formule moléculaire |
C8H18O3Si |
Poids moléculaire |
190.31 g/mol |
Nom IUPAC |
2-methyl-2-[(2-methylpropan-2-yl)oxy]-1,3,2-dioxasilinane |
InChI |
InChI=1S/C8H18O3Si/c1-8(2,3)11-12(4)9-6-5-7-10-12/h5-7H2,1-4H3 |
Clé InChI |
BLGKRCGGBINCKA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)O[Si]1(OCCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane](/img/structure/B12542246.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)


![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)
![Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate](/img/structure/B12542287.png)

![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
![[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]](/img/structure/B12542298.png)
![Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-](/img/structure/B12542299.png)
![3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile](/img/structure/B12542309.png)
![5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole](/img/structure/B12542313.png)
![1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne](/img/structure/B12542320.png)

